MK204's molecular structure has been elucidated through crystallography studies. The compound interacts with AKR1B10 through strong halogen bonding, which enhances its inhibitory effects. The three-dimensional structure can be visualized in databases such as the National Center for Biotechnology Information's Molecular Modeling Database .
MK204 primarily functions through its interaction with AKR1B10. The mechanism of action involves:
The mechanism by which MK204 exerts its effects involves:
Data supporting these mechanisms indicate that MK204 may influence cellular signaling pathways related to apoptosis and cell cycle regulation .
Relevant analyses such as melting point determination or spectral analysis (NMR, IR) would provide further insights into its physical properties but are not detailed in the available literature.
MK204 has significant applications in scientific research:
MK204 (C₁₆H₉Br₅ClNO₄; MW 714.22 g/mol) is a synthetically engineered small molecule classified as a potent and selective inhibitor of the aldo-keto reductase (AKR) superfamily, particularly AKR1B10. Its chemical structure features a pentabrominated benzyl group linked to a chlorinated phenoxyacetic acid scaffold, conferring high binding affinity to target enzymes [1] [4] [7]. This molecular architecture enables MK204 to occupy distinct inner specificity pockets within reductase enzymes, a feature critical for its mechanistic action [7]. Therapeutically, MK204 addresses pathologies driven by aberrant reductase activity:
Table 1: Key Physicochemical Properties of MK204
Property | Value |
---|---|
Molecular Formula | C₁₆H₉Br₅ClNO₄ |
CAS Number | 1959605-73-2 |
Solubility | 3 mg/mL in DMSO (warmed) |
LogP | 6.16 |
Hydrogen Bond Acceptors | 5 |
MK204 emerged from systematic structure-activity relationship (SAR) studies building upon foundational pharmacology principles established in the 19th–20th centuries. Rudolf Buchheim and Oswald Schmiedeberg pioneered experimental pharmacology methodologies that later enabled targeted inhibitor design [2]. Unlike serendipitous drug discoveries (e.g., penicillin), MK204 exemplifies reverse pharmacology:
This development aligns with modern trends in drug discovery, shifting from phenotypic screening to target-focused design [8].
While kinase inhibitors dominate targeted therapy research (e.g., MK2 inhibitors in neurodegeneration [3] [6]), MK204 highlights the therapeutic potential of reductase inhibition. Key differentiators include:
Table 2: Comparison of MK204 with Representative Kinase/Reductase Inhibitors
Compound | Primary Target | Therapeutic Area | Selectivity Benchmark |
---|---|---|---|
MK204 | AKR1B10/AR | Diabetes, Oncology | 270× selectivity vs. AR |
MK2i* | MAPKAPK2 | Neuroinflammation | 10× selectivity vs. p38 MAPK |
Captopril | Angiotensin-converting enzyme | Hypertension | N/A |
*Unrelated MK2 inhibitors discussed in literature [3] [6]
MK204’s significance extends beyond immediate applications: it validates AKR1B10 as a druggable target and provides a structural template for next-generation inhibitors. Ongoing research explores hybrid molecules integrating its pentabromobenzyl motif with complementary pharmacophores for enhanced efficacy [4] [9].
Table 3: Nomenclature of MK204
Nomenclature Type | Name |
---|---|
Systematic IUPAC Name | 2-[5-Chloro-2-[[[(2,3,4,5,6-pentabromophenyl)methyl]amino]carbonyl]phenoxy]acetic acid |
Synonyms | {5-Chloro-2-[(pentabromobenzyl)carbamoyl]phenoxy}acetic acid; MK-204 |
Registry Numbers | CAS: 1959605-73-2; MedChemExpress HY-120208 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3